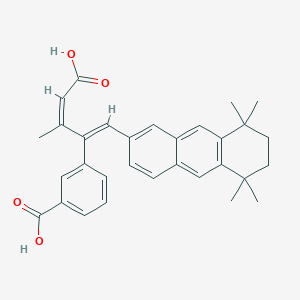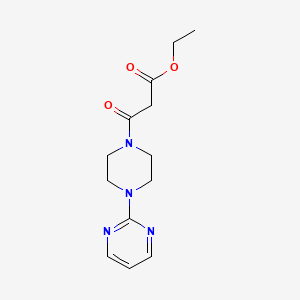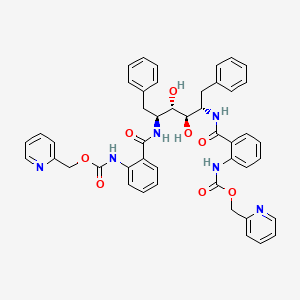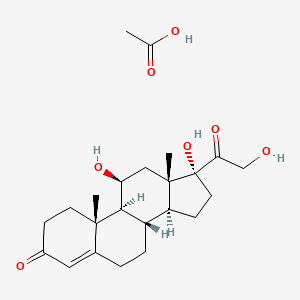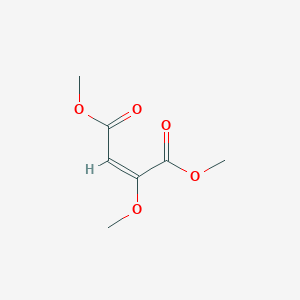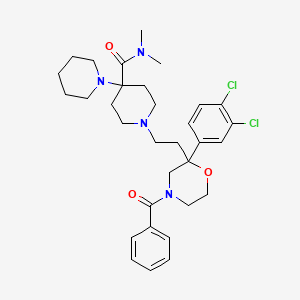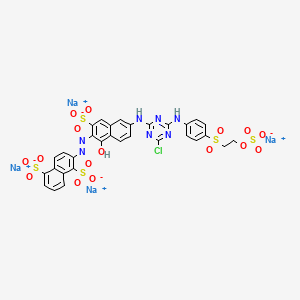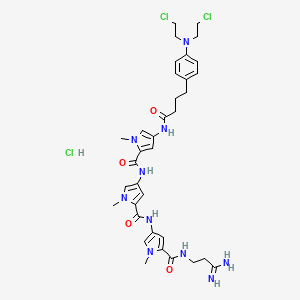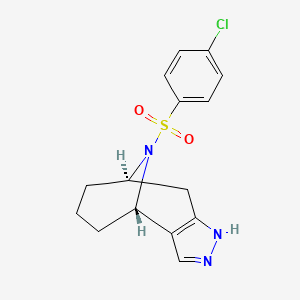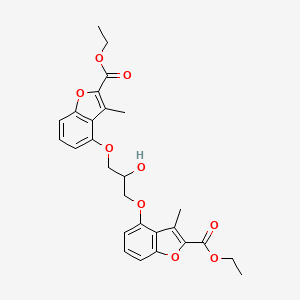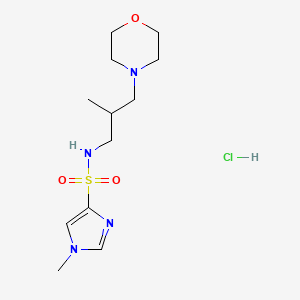
2-(2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperidine ring, a thiazolidine ring, and a carboxylic acid group, making it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a ketone.
Introduction of the Thiazolidine Ring: The thiazolidine ring is introduced through a reaction between a thiol and an aldehyde or ketone.
Attachment of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.
化学反応の分析
Types of Reactions
2-(2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-(2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Uniqueness
2-(2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid is unique due to its combination of a piperidine ring, a thiazolidine ring, and a carboxylic acid group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
85486-57-3 |
|---|---|
分子式 |
C16H28N2O3S |
分子量 |
328.5 g/mol |
IUPAC名 |
2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C16H28N2O3S/c1-10-6-11(2)9-18(8-10)12(19)7-16(5)17-13(14(20)21)15(3,4)22-16/h10-11,13,17H,6-9H2,1-5H3,(H,20,21) |
InChIキー |
HMQNCLDYZGWGHS-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CN(C1)C(=O)CC2(NC(C(S2)(C)C)C(=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate](/img/structure/B12776225.png)
